1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a butoxy group linked to a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-methoxyphenol: This can be synthesized from anisole through demethylation.
Formation of 2-methoxyphenoxybutanol: The 2-methoxyphenol is reacted with 1,4-dibromobutane under basic conditions to form 2-methoxyphenoxybutanol.
Bromination: The final step involves the bromination of the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while oxidation of the methoxy group could produce a carboxylic acid.
Scientific Research Applications
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: The compound may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: It can be utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the benzene ring undergoes activation by the electrophile, leading to the formation of a substituted product. The methoxy group can influence the reactivity of the benzene ring through electron-donating effects.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-[4-(4-methoxyphenoxy)butoxy]benzene: Similar structure but with a different substitution pattern on the phenoxy group.
1-bromo-2-(methoxymethoxy)benzene: Lacks the butoxy linker, making it less flexible.
4-bromophenethyl bromide: Contains a different alkyl chain and lacks the methoxy group.
Uniqueness
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-16-10-4-5-11-17(16)21-13-7-6-12-20-15-9-3-2-8-14(15)18/h2-5,8-11H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOQCLQVDHABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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